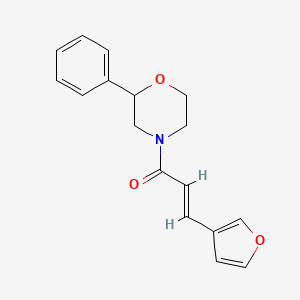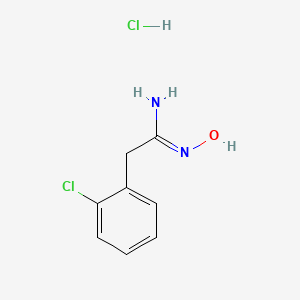![molecular formula C14H21N3O B2380566 1-(2-ciclopropil-6,7-dihidropirazolo[1,5-a]pirazin-5(4H)-il)-2,2-dimetilpropan-1-ona CAS No. 2034332-23-3](/img/structure/B2380566.png)
1-(2-ciclopropil-6,7-dihidropirazolo[1,5-a]pirazin-5(4H)-il)-2,2-dimetilpropan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropyl group and a dihydropyrazolo[1,5-a]pyrazine core, makes it an interesting subject for chemical and pharmacological research.
Aplicaciones Científicas De Investigación
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) capsid assembly . It acts as a type II HBV Capsid Assembly Modulator (CAM) . In addition, it has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) .
Mode of Action
This compound interacts with its targets by modulating their assembly or activity. In the case of HBV, it modulates the assembly of the capsid, a crucial step in the virus’s life cycle . As a negative allosteric modulator of mGluR2, it binds to a site on the receptor different from the active site, changing the receptor’s conformation and reducing its activity .
Biochemical Pathways
The compound affects the biochemical pathway of HBV replication by modulating the assembly of the viral capsid . This disrupts the virus’s life cycle, reducing its ability to infect host cells . The modulation of mGluR2 activity can impact various neurological pathways, as these receptors play a key role in synaptic transmission and neuronal excitability .
Pharmacokinetics
The compound exhibits acceptable oral pharmacokinetic (PK) profiles . The acyclic form of the compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while the cyclic form showed improved plasma exposure . This suggests that the compound’s bioavailability and efficacy may be improved by modifying its structure .
Result of Action
The modulation of HBV capsid assembly results in reduced HBV activity, making this compound a potential therapeutic agent for HBV infections . The negative allosteric modulation of mGluR2 can have various effects depending on the specific neurological pathways involved .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s structure and, consequently, its mode of action
Análisis Bioquímico
Biochemical Properties
The compound interacts with the mGluR2, a G-protein-coupled receptor, and acts as a negative allosteric modulator . This interaction with mGluR2 suggests that the compound could influence a variety of biochemical reactions within the cell, particularly those involving glutamate, a key neurotransmitter in the central nervous system .
Cellular Effects
The compound’s role as a negative allosteric modulator of mGluR2 suggests that it could have significant effects on cellular processes . By modulating the activity of mGluR2, the compound could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of the compound involves its binding to mGluR2, resulting in the modulation of the receptor’s activity . This could lead to changes in intracellular signaling, enzyme activation or inhibition, and alterations in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:
Formation of the Pyrazolopyrazine Core: This step often starts with the cyclization of appropriate precursors, such as hydrazines and diketones, under acidic or basic conditions to form the pyrazolopyrazine ring system.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, which may involve reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Dimethylpropanone Moiety: This step usually involves alkylation reactions where the dimethylpropanone group is attached to the pyrazolopyrazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or pyrazine rings, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazolopyrazines.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Shares the pyrazolopyrazine core but lacks the cyclopropyl and dimethylpropanone groups.
Pyrazolo[1,5-a]pyrimidines: Similar ring structure but different functional groups and biological activities.
Pyrazolo[1,5-a]quinazolines: Another related class with distinct pharmacological properties.
Uniqueness
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Propiedades
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-14(2,3)13(18)16-6-7-17-11(9-16)8-12(15-17)10-4-5-10/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQRBCWTZHCPTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN2C(=CC(=N2)C3CC3)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380486.png)


![2-[9-(4-fluorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2380490.png)

![[(2,6-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2380493.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/new.no-structure.jpg)


![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2380504.png)
![4-fluoro-N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380505.png)
